N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide
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Overview
Description
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the pyridopyrimidine core makes this compound particularly interesting for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridopyrimidine core, followed by the introduction of the trifluoromethyl group and the benzamide moiety. Key steps may include:
Cyclization Reactions: Formation of the pyridopyrimidine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Amide Bond Formation: Coupling of the pyridopyrimidine intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-chlorobenzamide
- N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide
Uniqueness
The presence of the trifluoromethyl group in N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-9-3-2-4-13(23)21-10)22-15(24)11-5-7-12(8-6-11)17(18,19)20/h2-9H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLFMZXGMDHQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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